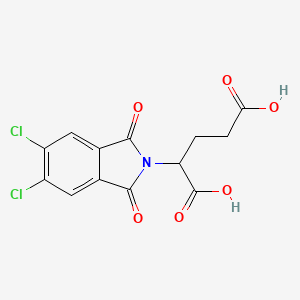

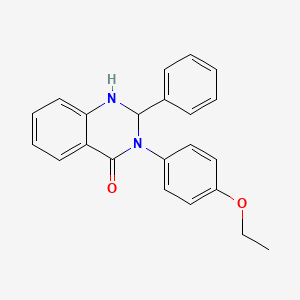

![molecular formula C19H23N3O2 B3939519 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B3939519.png)

2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol

Vue d'ensemble

Description

Benzimidazole is a type of organic compound that’s made up of a benzene ring fused to an imidazole ring . It’s a heterocyclic aromatic compound, meaning it contains atoms of at least two different elements in its ring structure . Benzimidazole derivatives, like the one you mentioned, are known for their wide range of biological activities .

Molecular Structure Analysis

Benzimidazole has a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol” are not available in the literature I have access to.Applications De Recherche Scientifique

Antimicrobial Activity

Benzimidazole derivatives, such as 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol, have been documented to possess significant antimicrobial properties. These compounds can be effective against a variety of microbial strains, including bacteria and fungi. For instance, certain benzimidazole compounds have shown considerable antibacterial activity against S. typhi, which suggests potential for similar compounds in treating bacterial infections .

Anthelmintic Applications

The anthelmintic activity of benzimidazole derivatives makes them suitable for use in treating parasitic worm infections. They function by inhibiting the polymerization of tubulin, which is crucial for the survival of helminths. This mechanism can be exploited to develop new anthelmintic drugs, especially given the rising resistance to current treatments .

Antiviral Uses

Benzimidazoles have also been explored for their antiviral capabilities. The structural flexibility of benzimidazole allows for the synthesis of derivatives that can interact with viral components, potentially inhibiting viral replication. This area of application is particularly relevant in the ongoing search for treatments against emerging viral diseases .

Anticancer Potential

The anticancer activity of benzimidazole derivatives is another promising area of research. These compounds can interact with various cellular targets, such as DNA and proteins involved in cell division, leading to the inhibition of cancer cell growth. The development of benzimidazole-based chemotherapeutic agents could provide new avenues for cancer treatment .

Antioxidant Properties

The antioxidant properties of benzimidazole derivatives are noteworthy. They can scavenge free radicals and protect cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders. Research into the antioxidant activity of these compounds could lead to the development of neuroprotective drugs .

Propriétés

IUPAC Name |

2-[[(1-butylbenzimidazol-2-yl)amino]methyl]-6-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-3-4-12-22-16-10-6-5-9-15(16)21-19(22)20-13-14-8-7-11-17(24-2)18(14)23/h5-11,23H,3-4,12-13H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIAIAJKOHKFPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1NCC3=C(C(=CC=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

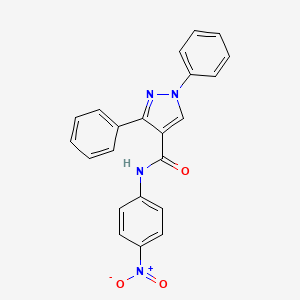

![2-(benzoylamino)-N-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B3939483.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-fluorobenzyl)piperazine](/img/structure/B3939494.png)

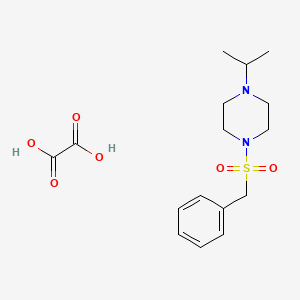

![1-[(4-fluorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine oxalate](/img/structure/B3939496.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate](/img/structure/B3939500.png)

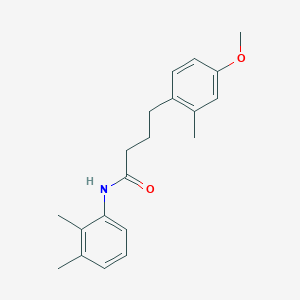

![N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B3939505.png)

![[2-[(3,4-dichlorophenyl)amino]-4-(3,4-dimethoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B3939514.png)